molecular formula C19H24N2O2 B6487853 N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide CAS No. 1286720-99-7

N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide

Cat. No. B6487853
CAS RN: 1286720-99-7
M. Wt: 312.4 g/mol
InChI Key: HMYJIHYNYVCORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide, also known as CPMM, is a cyclopropyl amide of a phenyl ring with a methoxy group and a methyl pyrrol-2-ylmethyl group attached. CPMM is a relatively new compound that has been studied for its potential in scientific research applications. CPMM has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide has been studied for its potential applications in scientific research. N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is responsible for mediating communication between neurons. N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide has also been studied for its potential use as an anti-inflammatory agent. N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide is complex and not fully understood. It is believed that N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide inhibits AChE by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide has also been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide have been studied in both in vitro and in vivo studies. In vitro studies have shown that N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide is an effective inhibitor of AChE and can reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide can reduce inflammation in animal models of arthritis and asthma. Additionally, N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide has been found to have neuroprotective effects in animal models of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide has several advantages for use in laboratory experiments. N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide is a relatively stable compound and is easily synthesized. Additionally, N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide can be easily purified by column chromatography. However, N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide also has some limitations. N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide is a relatively expensive compound, which can limit its use in some experiments. Additionally, N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide is not approved for use in humans, so its safety and efficacy in clinical trials has yet to be established.

Future Directions

Given the potential of N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide, there are several future directions for research. One potential direction is to further study the biochemical and physiological effects of N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide in animal models. This could include studying the effects of N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide on other enzymes and pathways involved in inflammation. Additionally, N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide could be studied for its potential use in the treatment of other diseases, such as Parkinson’s disease and multiple sclerosis. Another potential direction is to further study the mechanism of action of N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide. This could involve using molecular modeling to better understand how N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide binds to and inhibits AChE. Additionally, further studies could be done to understand how N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide blocks the NF-κB pathway. Finally, further studies could be done to assess the safety and efficacy of N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide in clinical trials.

Synthesis Methods

The synthesis of N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide is achieved by a three-step process. First, a cyclopropyl amide of a phenyl ring is synthesized via a Grignard reaction between 4-methoxyphenylmagnesium bromide and cyclopropyl isocyanate. Second, the methyl pyrrol-2-ylmethyl group is added via a nucleophilic substitution reaction between the cyclopropyl amide and 1-methyl-1H-pyrrol-2-ylmethyl chloride. Finally, the product is isolated and purified by column chromatography.

properties

IUPAC Name

N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methylpyrrol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-20-13-3-4-17(20)14-21(16-8-9-16)19(22)12-7-15-5-10-18(23-2)11-6-15/h3-6,10-11,13,16H,7-9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYJIHYNYVCORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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